1-ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-3-19-12(6-7-16-19)13(20)17-9-4-5-10-11(8-9)15(22)18(2)14(10)21/h4-8H,3H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQKQMLVYISIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindolinone Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone structure.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the isoindolinone derivative with the pyrazole derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods would likely involve optimization of these steps to enhance yield and purity, employing large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
1-Ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the isoindolinone moiety, depending on the conditions and reagents used.
Common reagents for these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-Ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor modulation.
Industrial Applications: Its unique structure makes it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, focusing on substituent effects, receptor interactions, and biological activity.
Table 1: Structural and Functional Comparison of Pyrazole-Carboxamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The target compound’s dioxoisoindolin group introduces steric hindrance and electron-withdrawing ketones, which may reduce membrane permeability compared to analogs with electron-donating groups (e.g., methoxy or methyl in chalcone hybrids) . Such substituents in chalcone hybrids correlate with enhanced anti-inflammatory activity (ED₅₀ = 18–36 mg/kg), suggesting that the target compound’s efficacy could be lower unless compensated by its isoindolin moiety’s rigidity . cyclooxygenase modulation) .
For example, HU-210 (a cannabinoid agonist) shows higher CB1 affinity, whereas WIN 55212-2 prefers CB2 . The target compound’s lack of hydroxyl or phenolic groups (common in cannabinoid ligands) may preclude significant cannabinoid receptor binding.
Functional Outcomes: Chalcone hybrids () inhibit pro-inflammatory mediators via non-cannabinoid pathways, likely through COX-2 suppression . The target compound’s dioxoisoindolin group may confer distinct solubility or binding kinetics, altering its mechanism compared to these hybrids. Unlike CB1/CB2 receptors (), which modulate cAMP and ion channels, the target compound’s functional effects remain speculative but could involve kinase or phosphatase inhibition due to its planar isoindolin moiety.
Biological Activity
1-Ethyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:
- PARP-1 Inhibition : The compound potentially acts as a PARP-1 inhibitor, which is crucial for DNA repair mechanisms in cancer cells. This inhibition can lead to increased apoptosis in cancerous cells.
- Cell Cycle Arrest : Studies have shown that treatment with similar pyrazole derivatives results in cell cycle arrest at the G2/M phase, indicating a disruption in cellular replication processes.
Antiproliferative Activity
The antiproliferative effects of this compound were assessed against various cancer cell lines. The following table summarizes the IC50 values for different derivatives tested:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-436 (Breast Cancer) | 2.57 | PARP-1 Inhibition, Apoptosis Induction |
| 2 | A549 (Lung Cancer) | 8.90 | Cell Cycle Arrest |
| 3 | HeLa (Cervical Cancer) | 10.70 | Apoptosis and Necrosis |
| 4 | WI-38 (Normal Cells) | >50 | Safety Profile |
The compound demonstrated significant antiproliferative activity, particularly against the MDA-MB-436 breast cancer cell line, where it was approximately four times more potent than the reference drug Olaparib.
Apoptosis and Cell Cycle Analysis
In vitro studies performed on MDA-MB-436 cells revealed that treatment with the compound led to:
- Increased Apoptotic Cells : Early and late apoptotic cells increased significantly after treatment.
- Cell Cycle Distribution : A notable shift in cell cycle phases was observed; specifically, an increase in cells arrested at the G2/M phase was documented.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the pyrazole ring and isoindoline core significantly influence biological activity. Key findings include:
- Hydrophobic Substituents : The presence of hydrophobic groups enhances PARP-1 inhibitory activity.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents at specific positions showed improved efficacy against cancer cell lines.
Case Studies
A notable study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. The derivatives were tested for their cytotoxic effects across various cancer models:
- Compound Evaluation : A series of derivatives were synthesized and screened for their biological activities.
- Efficacy Comparison : The most promising candidates were compared against established chemotherapeutics to evaluate their potential as new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
